1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride
Description
The compound 1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride (hereafter referred to as the target compound) features a propan-2-ol backbone substituted with an adamantane-ethoxy group at position 1 and a 4-(2-fluorophenyl)piperazine moiety at position 2. The dihydrochloride salt enhances solubility, a common formulation strategy for basic amines.
Properties
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37FN2O2.2ClH/c26-23-3-1-2-4-24(23)28-8-6-27(7-9-28)17-22(29)18-30-10-5-25-14-19-11-20(15-25)13-21(12-19)16-25;;/h1-4,19-22,29H,5-18H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOECNSGXUPIUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O)C5=CC=CC=C5F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been studied for their potential anticancer properties.
Biochemical Pathways
Related compounds have been shown to have potential anticancer effects, suggesting that they may interact with pathways involved in cell proliferation and apoptosis.
Result of Action
Biological Activity
The compound 1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride , often referred to as ADAM-PIP , has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
ADAM-PIP is characterized by its unique structure, which combines an adamantane moiety with a piperazine derivative. This structural configuration is believed to enhance its interaction with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C23H34N2O4·2HCl |
| Molecular Weight | 442.46 g/mol |
| Solubility | Soluble in water and organic solvents |
| Melting Point | Not specified |
ADAM-PIP's biological activity is primarily attributed to its ability to interact with neurotransmitter systems and cellular signaling pathways. The compound has shown promising results in the following areas:
- Dopamine Receptor Modulation : ADAM-PIP acts as a partial agonist at dopamine receptors, particularly D2 and D3 subtypes, which are implicated in mood regulation and psychostimulant effects. This modulation may contribute to its potential use in treating disorders such as schizophrenia and depression .
- Antitumor Activity : Recent studies have indicated that ADAM-PIP exhibits cytotoxic effects against various cancer cell lines. It enhances the efficacy of established chemotherapeutic agents by inducing apoptosis through the activation of caspase pathways .
- Inhibition of TDP1 : The compound has been identified as an inhibitor of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair mechanisms. Inhibition of TDP1 can sensitize cancer cells to DNA-damaging agents, leading to increased cytotoxicity .
In Vitro Studies
In vitro studies have demonstrated that ADAM-PIP exhibits significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were found to be in the low micromolar range, indicating potent activity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5-6 | Induction of apoptosis |
| MCF-7 | 4-5 | Synergistic effect with topotecan |
Case Studies
A recent case study involving a cohort of patients with advanced solid tumors treated with ADAM-PIP in combination with conventional chemotherapy showed promising results. Patients exhibited improved outcomes compared to those receiving chemotherapy alone, suggesting that ADAM-PIP may enhance treatment efficacy through its dual action on dopamine receptors and TDP1 inhibition.
Comparison with Similar Compounds
Positional Isomers: Fluorophenyl Substitution
- 1-(Adamantan-1-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride (): Structural difference: The fluorine atom is at the para position (4-fluorophenyl) instead of the ortho position (2-fluorophenyl). Implications: The electronic and steric effects of fluorine substitution influence receptor binding.
Piperazine vs. Piperidine Derivatives
- 1-[4-(1-Adamantyl)phenoxy]-3-piperidin-1-ylpropan-2-ol hydrochloride (): Structural differences:
- Adamantane is attached via a phenoxy group instead of an ethoxy chain.
- Piperidine replaces piperazine.
Substituent Variations on the Ethoxy Chain
- 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride (): Structural differences:
- Ethoxy chain is substituted with a bulky 2-isopropylphenoxy group.
- Piperazine retains the 2-fluorophenyl substituent.
Physicochemical and Pharmacological Data
Table 1: Comparative Analysis of Key Compounds
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing this compound?
- Synthesis : Use a multi-step approach involving nucleophilic substitution for adamantane-ether linkage formation, followed by piperazine coupling under reflux conditions. Optimize solvent choice (e.g., ethanol or DMF) and reaction time based on intermediate stability .
- Characterization : Employ NMR (<sup>1</sup>H, <sup>13</sup>C) to confirm proton environments and carbon frameworks. X-ray crystallography is critical for resolving stereochemistry and verifying L-shaped conformations, as seen in structurally analogous adamantane-piperazine hybrids .
Q. How does the compound’s solubility vary across solvents, and what formulations improve bioavailability?
- Test solubility in polar (water, ethanol) and non-polar (DCM, toluene) solvents. The dihydrochloride salt form enhances aqueous solubility, but co-solvents like PEG-400 or cyclodextrin inclusion complexes may further improve dissolution for in vivo studies .
Q. What spectroscopic techniques are essential for purity assessment?
- High-resolution mass spectrometry (HRMS) for molecular weight validation. Pair with HPLC (C18 column, UV detection) to quantify impurities. Thermal gravimetric analysis (TGA) can detect hydrate or solvent residues .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced receptor affinity?
- Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying regions for structural modification. Molecular docking (e.g., AutoDock Vina) predicts binding interactions with targets like serotonin or dopamine receptors. Validate predictions with SAR studies .
Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?
- For discrepancies in piperazine ring conformation (e.g., chair vs. boat), compare X-ray data (solid-state) with NOESY NMR (solution-phase). Dynamic effects in solution may explain differences. MD simulations (AMBER/CHARMM) can model flexibility .
Q. How do intermolecular interactions in the crystal lattice affect stability and polymorph formation?
- Analyze hydrogen bonds (e.g., N–H⋯Cl in dihydrochloride salts) and C–H⋯π interactions using Mercury software. Thermal analysis (DSC) identifies polymorph transitions. Reproduce crystallization conditions (slow evaporation vs. diffusion) to isolate stable forms .
Q. What experimental controls are critical for assessing in vitro metabolic stability?
- Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Include positive controls (e.g., verapamil) and inhibitors (CYP3A4/2D6) to identify metabolic pathways. Adjust buffer pH to mimic physiological conditions .
Q. How can reaction path search algorithms optimize synthetic routes for scaled-up production?
- Apply quantum chemistry-based path search tools (e.g., GRRM) to map energy barriers for key steps like piperazine alkylation. Machine learning (e.g., SchNet) can predict optimal catalysts or solvents, reducing trial-and-error experimentation .
Methodological Notes
- Data Contradictions : Cross-validate structural data using complementary techniques (e.g., XRD for static structure, NMR for dynamic behavior) .
- Stability Testing : Store the compound in airtight containers under inert gas (N2) at −20°C to prevent hydrochloride salt deliquescence .
- Ethical Compliance : Adhere to OECD guidelines for preclinical testing, particularly for neuroactive piperazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
